5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core with a bromine atom at position 5. The amide nitrogen is substituted with two distinct groups: a 4,7-dimethoxybenzo[d]thiazol-2-yl moiety and a pyridin-4-ylmethyl group.
Properties
IUPAC Name |
5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S2/c1-26-13-3-4-14(27-2)18-17(13)23-20(29-18)24(11-12-7-9-22-10-8-12)19(25)15-5-6-16(21)28-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIIQMURHWCYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C19H22BrN3O3S
- Molecular Weight : 484.4 g/mol
The structure includes a bromine atom, a thiazole ring, and a thiophene moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, thiazole derivatives have shown potent activity against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups on the thiazole ring enhances this activity by increasing the compound's lipophilicity and facilitating membrane penetration .
Antimalarial Activity
In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The SAR studies suggest that modifications in the N-aryl amide group linked to the thiazole ring are crucial for enhancing antimalarial potency while minimizing cytotoxicity in human cell lines . This highlights the potential of this compound as a lead compound for antimalarial drug development.
Leishmanicidal Activity
Thiazole derivatives have also been evaluated for their leishmanicidal activity. Studies indicate that certain compounds exhibit significant activity against Leishmania species, with low toxicity towards mammalian cells. The mechanism involves disrupting mitochondrial function in parasites, leading to cell death . This suggests that this compound could be explored further for treating leishmaniasis.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazole derivatives can inhibit key enzymes in pathogens, disrupting their metabolic pathways.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, causing destabilization and cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some thiazoles induce oxidative stress in pathogens, leading to cell death.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and membrane penetration |
| Dimethoxy Group | Modulates electronic properties and increases potency |
| Thiazole Ring | Essential for antimicrobial and antiparasitic activity |
| Thiophene Moiety | Contributes to overall stability and bioactivity |
Case Studies
- Antimalarial Efficacy : A study evaluated a series of thiazole derivatives against Plasmodium falciparum strains. The results indicated that modifications at the ortho position significantly increased activity .
- Leishmanicidal Activity : Another investigation focused on hybrid thiazole compounds showing promising results against Leishmania infantum with low cytotoxicity towards human cells .
- Antibacterial Properties : Research demonstrated that certain thiazole derivatives exhibited MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth.
A study published in MDPI highlights the synthesis of thiazolo[5,4-f]quinazolin derivatives, which demonstrated promising anticancer activity. The structure of these compounds often facilitates interactions with biological targets involved in cancer progression .
Antimicrobial Properties
The compound also exhibits antimicrobial properties. Research has demonstrated that benzothiazole derivatives possess activity against a range of pathogens, including bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes.
Organic Electronics
In material science, this compound has potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The compound's ability to form stable thin films is crucial for device fabrication.
Data Table: Summary of Applications
Case Studies
- Anticancer Activity : A study involving the synthesis and evaluation of thiazolo[5,4-f]quinazolin derivatives revealed that certain modifications to the benzothiazole structure enhanced anticancer activity against specific cell lines. The results indicated a correlation between structural features and biological efficacy, suggesting that further optimization could lead to more potent compounds .
- Antimicrobial Properties : Another research effort focused on the synthesis of various benzothiazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The study emphasized the need for further exploration into the mechanisms of action to fully understand how these compounds exert their antimicrobial effects.
- Organic Electronics : Investigations into the use of thiophene-based compounds in organic electronics highlighted their potential in improving charge transport properties in OLEDs. The incorporation of this compound into device architectures showed enhanced performance metrics compared to traditional materials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Core Heterocycle Modifications
- Thiophene vs. Thiazole: The target compound’s thiophene core is shared with analogs in and , whereas describes thiazole-based carboxamides.
- Benzo[d]thiazole vs. Benzo[b]thiophene :
Substituent Effects
- N-Substituents: Pyridinylmethyl vs. Pyridinyl/Pyrazinyl: The target’s pyridin-4-ylmethyl group introduces steric bulk compared to simpler pyridin-2-yl () or pyrazin-2-yl () substituents. This could influence binding pocket accessibility in therapeutic targets . Benzo[d]thiazol-2-yl vs. Piperazine: ’s 8c contains a piperazine-propanol chain, which may confer CNS activity due to improved blood-brain barrier penetration. In contrast, the benzo[d]thiazole in the target compound likely enhances planar rigidity, favoring kinase inhibition .
Physicochemical and Spectroscopic Properties
Melting Points :
NMR Characteristics :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
